4,4-difluoro-2-phenylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms and a phenyl group attached to the pyrrolidine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-2-phenylpyrrolidine hydrochloride typically involves the reaction of 4,4-difluoropiperidine with a phenylating agent under controlled conditions. One common method includes the use of dichloromethane as a solvent and a catalyst such as aluminum chloride. The reaction is carried out at a temperature range of 15-30°C, and the progress is monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate (3:1). The product is then purified and converted to its hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process begins with the preparation of 4,4-difluoropiperidine, which is then reacted with a phenylating agent in the presence of a suitable catalyst. The reaction mixture is continuously stirred and monitored for completion. The final product is isolated, purified, and converted to its hydrochloride form for commercial use .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of 4,4-difluoro-2-phenylpyrrolidine.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-2-phenylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of 4,4-difluoro-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A precursor in the synthesis of 4,4-difluoro-2-phenylpyrrolidine hydrochloride.
2-Phenylpyrrolidine: Lacks the fluorine atoms, resulting in different chemical properties.
4-Fluoropiperidine: Contains only one fluorine atom, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to the presence of two fluorine atoms and a phenyl group, which confer distinct electronic and steric properties. These features enhance its utility in the synthesis of pharmaceuticals and other specialized compounds .
Properties
CAS No. |
1897837-67-0 |
---|---|
Molecular Formula |
C10H12ClF2N |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.